molecular formula C12H19N3 B8773614 4-(3,5-Dimethylpiperazin-1-yl)aniline CAS No. 251372-19-7

4-(3,5-Dimethylpiperazin-1-yl)aniline

Cat. No.: B8773614
CAS No.: 251372-19-7
M. Wt: 205.30 g/mol
InChI Key: FPBFBURPCHKEKH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperazin-1-yl)aniline is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 4-(3,5-Dimethylpiperazin-1-yl)aniline exhibit significant anticancer properties. For instance, studies have shown that compounds derived from this structure can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways, which play a crucial role in programmed cell death. A specific study highlighted the efficacy of these compounds against breast cancer cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study conducted on synthesized derivatives demonstrated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was employed to assess antimicrobial efficacy, revealing that several derivatives exhibited significant antibacterial and antifungal effects .

Material Science

Polymer Chemistry
In the field of polymer science, this compound has been utilized as a monomer for synthesizing conducting polymers. These polymers have applications in electronic devices due to their electrical conductivity and thermal stability. The incorporation of this compound into polymer matrices enhances their mechanical properties and conductivity, making them suitable for applications in sensors and flexible electronics .

Biological Assays

Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction of this compound derivatives with various biological targets. These studies help predict the binding affinity and orientation of the compounds within the active sites of enzymes or receptors. Such insights are valuable for drug design and development processes.

Case Study 1: Anticancer Research

A detailed investigation into the anticancer properties of this compound derivatives was conducted where various analogs were synthesized and screened against multiple cancer cell lines. The results indicated that certain modifications to the aniline structure significantly enhanced cytotoxicity while reducing off-target effects. This study underscores the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of synthesized derivatives against common pathogens. The results showed that specific substitutions on the piperazine ring improved antibacterial activity significantly compared to the parent compound. This research highlights the potential for developing new antimicrobial agents based on the this compound scaffold .

Properties

CAS No.

251372-19-7

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

4-(3,5-dimethylpiperazin-1-yl)aniline

InChI

InChI=1S/C12H19N3/c1-9-7-15(8-10(2)14-9)12-5-3-11(13)4-6-12/h3-6,9-10,14H,7-8,13H2,1-2H3

InChI Key

FPBFBURPCHKEKH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione, after purified from HPLC, 0.064 g (53.4% yield) of light brown solid is obtained from 0.082 g (0.25 mmol) of (4E)-6-iodo-4-(methoxymethylene)isoquinoline-1,3(2H,4H)-dione and [4-(3,5-dimethylpiperazin-1-yl)phenyl]amine (0.048 g, 0.25 mmol): mp 215-216° C.; MS (ESI) m/z 488.1 (M+H)+1
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3,5-Dimethyl-1-(4-nitro-phenyl)-piperazine (1.40 g, 5.90 mmol) is dissolved in 20 ml of methanol with ˜1 g of Raney nickel suspension. Hydrazine (0.576 g, 14.9 mmol) is dissolved in 20 ml of methanol and added dropwise to the reaction mixture over 20 minutes. Mixture is stirred at room temperature for 3 hours. Mixture is filtered through celite and reduced on rotovap to afford the product as a black solid (1.05 g, 67%); 1H NMR (DMSO-d6) δ 0.94 (d, J=6.3 Hz, 6H), 1.93-2.00 (m, 2H), 2.65-2.85 (m, 3H), 3.13-3.20 (m, 2H), 4.45 (bs, 2H), 6.43 (d, J=8.5 Hz, 2H), 6.61 (d, J=8.5 Hz, 2H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0.576 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
67%

Synthesis routes and methods III

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione, 0.032 g (12.8% yield) of dark brown solid is obtained from 0.15 g (0.60 mmol) of 4-methoxymethylene-6-nitro-4H-isoquinoline-1,3-dione and [4-(3,5-dimethylpiperazin-1-yl)phenyl]amine (0.15 g, 0.72 mmol): mp >300° C.; MS (ESI) m/z 422.2 (M+H)+1
Name
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

An amount of 3,5-dimethyl-1-(4-nitrophenyl)piperazine (1.86 g, 7.90 mmol) in EtOH is hydrogenated with Pd/C catalyst for 4 h. The solid is removed by filtration, and solvent is evaporated under vacuum to give pinkish residue. Recrystallization of this residue from MeOH/ether gives 1.30 g (80.2% yield) of pinkish crystal: mp 124-125° C.; MS (ESI) m/z 206.1 (M+H)+1
Quantity
1.86 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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Yield
80.2%

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